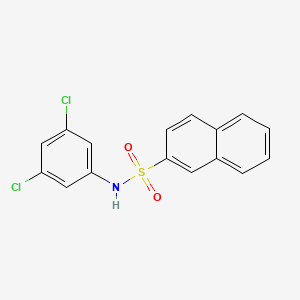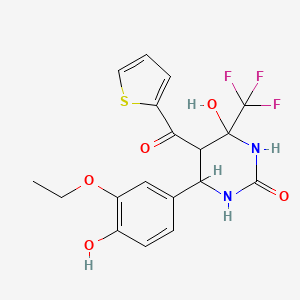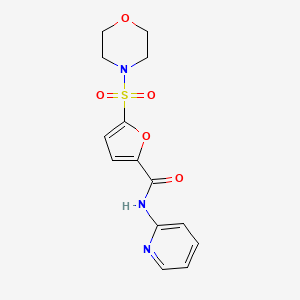![molecular formula C11H11ClN2O2S2 B6418706 4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6418706.png)
4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has been studied extensively in the fields of biochemistry, physiology, and pharmacology. It has been found to have a variety of biochemical and physiological effects, and has been used in a variety of scientific research applications. For example, this compound has been used to study the effects of calcium on cell proliferation, apoptosis, and cell differentiation. It has also been used to study the effects of glucose on insulin secretion, and to study the effects of various compounds on the activity of enzymes. Additionally, this compound has been used to study the effects of various compounds on the activity of neurotransmitters, and to study the effects of various compounds on the activity of proteins.
作用機序
Target of Action
The primary targets of 4-chloro-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide are various types of fungi, including Fusarium oxysporum, Sclerotinia sclerotiorum, Botrytis cinerea, and others . These fungi are responsible for a variety of plant diseases that can lead to significant crop loss .
Mode of Action
This is likely due to the compound’s ability to disrupt essential biochemical processes within the fungal cells .
Biochemical Pathways
It is believed to interfere with the fungi’s ability to synthesize essential proteins or other cellular components, thereby inhibiting their growth .
Pharmacokinetics
It is known that the compound exhibits good bioactivity against several types of fungi .
Result of Action
The result of the compound’s action is the inhibition of fungal growth, which can prevent or treat fungal infections in plants . In particular, the compound has been shown to be effective against Curvularia lunata, Botrytis cinerea, and Sclerotinia sclerotiorum .
Action Environment
The efficacy and stability of 4-chloro-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and temperature can all affect the compound’s activity .
実験室実験の利点と制限
4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has several advantages for use in lab experiments. It is highly soluble in water, which makes it easy to use in a variety of experiments. Additionally, it has low toxicity, which makes it safe to use in experiments involving animals or human subjects. Furthermore, this compound is relatively inexpensive, which makes it an attractive option for researchers. However, this compound does have some limitations. For example, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments involving this compound. Additionally, this compound is not always stable, which can make it difficult to store and use over long periods of time.
将来の方向性
There are a variety of potential future directions for the use of 4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide in scientific research. For example, this compound could be used to study the effects of various compounds on the activity of various enzymes and proteins, as well as the effects of various compounds on the activity of neurotransmitters. Additionally, this compound could be used to study the effects of various compounds on the expression of certain genes. Furthermore, this compound could be used to study the effects of various compounds on the activity of various cell types, such as stem cells. Finally, this compound could be used to study the effects of various compounds on the development and progression of various diseases, such as cancer.
合成法
4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide can be synthesized using a variety of methods. One method involves the reaction of 4-chlorobenzene-1-sulfonamide with 2-methyl-1,3-thiazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a compound known as an intermediate, which can then be further reacted with a variety of other compounds to produce this compound. Other methods for synthesizing this compound include the reaction of 4-chlorobenzene-1-sulfonamide with 2-methyl-1,3-thiazole in the presence of an acid, such as hydrochloric acid, or the reaction of 4-chlorobenzene-1-sulfonamide with 2-methyl-1,3-thiazole in the presence of an oxidizing agent, such as potassium permanganate.
特性
IUPAC Name |
4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S2/c1-8-14-10(7-17-8)6-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOLXBJTZOMHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B6418626.png)

![2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6418640.png)
![(2Z)-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B6418658.png)
![(2Z)-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6418661.png)
![1-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B6418669.png)

![[(2,5-difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418703.png)
![2-(benzenesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B6418710.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide](/img/structure/B6418712.png)
![[methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6418716.png)
![[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418720.png)

![3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate](/img/structure/B6418730.png)
